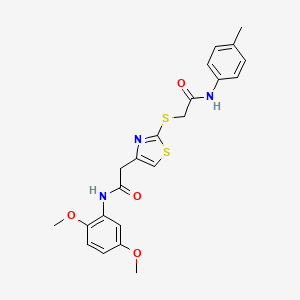

N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-14-4-6-15(7-5-14)23-21(27)13-31-22-24-16(12-30-22)10-20(26)25-18-11-17(28-2)8-9-19(18)29-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSTVAFKIIXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 354.41 g/mol

The compound features a thiazole ring, an acetamide group, and a dimethoxyphenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Cholinesterase Inhibition : Similar to other compounds in its class, it may inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, reducing oxidative stress in cells .

- Modulation of Cellular Signaling Pathways : It may interfere with specific signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential.

Anticholinesterase Activity

Recent studies have shown that compounds similar to this compound exhibit significant inhibition of AChE. For instance, a related compound demonstrated an IC₅₀ value of 22.38 µM against AChE, indicating moderate potency .

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-... | 22.38 | AChE |

| Compound X | 17.37 | BChE |

Antioxidant Activity

In vitro assays have indicated that the compound exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation levels in cellular models. This effect is crucial for neuroprotective strategies in neurodegenerative diseases .

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar thiazole derivatives in mouse models of Alzheimer’s disease. The results indicated that these compounds improved cognitive functions and reduced amyloid plaque formation .

- Anticancer Potential : Another research effort focused on the anticancer properties of related compounds. The findings suggested that they induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .

- Safety Profile : Toxicological assessments revealed a favorable safety profile for similar compounds at therapeutic doses, with minimal adverse effects noted in animal studies .

Comparison with Similar Compounds

2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

- Structural Differences: The 3,5-dimethoxyphenyl group contrasts with the target compound’s 2,5-dimethoxyphenyl, altering steric and electronic profiles. The trifluoromethyl group on the benzothiazole enhances lipophilicity compared to the target’s p-tolylamino group.

- Functional Implications: Compound 19 was designed as a CK1 kinase inhibitor. The pyrimidinone and trifluoromethyl groups may improve binding affinity to kinase active sites, whereas the target compound’s thioether linkage could offer metabolic resistance .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Simplicity :

- Lacks the thiazole and thioether components, featuring a benzamide core and 3,4-dimethoxyphenethyl chain.

- Synthesis and Properties :

- Synthesized via benzoyl chloride and amine coupling (80% yield, m.p. 90°C). The absence of heterocycles simplifies synthesis but reduces structural diversity.

- The 3,4-dimethoxy substitution may favor π-π stacking in target interactions, unlike the 2,5-substitution in the target compound, which could disrupt symmetry in binding pockets .

3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide (Compound 28)

- Structural Complexity: Shares the 2,5-dimethoxyphenyl group but incorporates a fluorophenyl-nitro-thiazolylpyridine scaffold. The nitro groups and thio-methyl linkage introduce strong electron-withdrawing effects, contrasting with the target’s electron-donating p-tolylamino group.

- Synthesis :

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Features :

- A simpler acetamide with dichlorophenyl and thiazolyl groups.

- Crystal Structure : The dichlorophenyl ring is twisted 79.7° relative to the thiazole, impacting molecular packing and stability.

- Synthesis: EDC-mediated coupling in DCM, a standard method for acetamide derivatives.

Critical Analysis of Substituent Effects

- Methoxy vs. Chloro Groups : Methoxy groups (electron-donating) improve solubility and hydrogen bonding, while chloro groups (electron-withdrawing) enhance stability and lipophilicity.

- Thioether vs. Pyrimidinone: Thioethers may resist oxidative metabolism, whereas pyrimidinones offer hydrogen-bonding sites for kinase interactions.

- p-Tolylamino vs. Nitro Groups: The p-tolylamino group provides hydrophobic interactions, whereas nitro groups increase reactivity for further derivatization.

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch approach is employed using 2-bromoacetophenone derivatives and thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization. For example:

Functionalization at C-4

The acetic acid moiety at C-4 is introduced via chloroacetylation .

- 2-Amino-4-(p-tolyl)thiazole is treated with chloroacetyl chloride in 1,4-dioxane and triethylamine at 0–5°C, yielding 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide .

- IR spectroscopy confirms the amide C=O stretch at 1690 cm⁻¹ and C–Cl at 761 cm⁻¹.

p-Tolylamino Group Installation

The p-tolylamino group is introduced via amidation or reductive amination.

Amidation of Acetic Acid Intermediate

The final acetamide linkage is formed using carbodiimide coupling agents.

Alternative Reductive Amination

For analogs, 2-oxoethyl intermediates are condensed with amines using NaBH₃CN in methanol, though this method is less common for aromatic amines.

Optimization and Scalability

Solvent and Catalytic Systems

Purification Techniques

- Recrystallization from ethanol/water mixtures removes unreacted starting materials.

- Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Challenges and Alternatives

Byproduct Formation

Enzymatic Approaches

Ketone reductases have been explored for asymmetric synthesis of chiral intermediates but remain experimental for this compound.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

Synthesis involves sequential formation of thioether and amide bonds. Key steps include:

- Thiazole-thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptothiazole) with a halogenated ketone (e.g., 2-chloro-2-(p-tolylamino)acetamide) under basic conditions (e.g., NaH in THF). Temperature control (0–5°C) minimizes side reactions .

- Amide coupling : Using coupling agents like EDC/HOBt or DCC to link the thiazole-thioether intermediate to the 2,5-dimethoxyphenyl group. Solvent choice (DMF or DCM) and reaction time (12–24 hrs) impact yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor progress via TLC and confirm structure with -NMR and HRMS .

Q. How do structural features (thiazole, dimethoxyphenyl, p-tolylamino) influence reactivity in biological assays?

- Thiazole core : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in analogs with antiviral activity .

- Dimethoxyphenyl group : Methoxy groups improve solubility and modulate electronic effects, affecting binding affinity to targets like kinases or GPCRs .

- p-Tolylamino moiety : Hydrophobic interactions and hydrogen bonding (via NH) are critical for target engagement, as demonstrated in SAR studies of related acetamide derivatives . Validate via competitive binding assays (SPR or ITC) and docking simulations .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Contradictions often arise from:

- Metabolic instability : Use LC-MS to identify degradation products in cell media. Modify labile groups (e.g., replace ester linkages with amides) .

- Off-target effects : Employ CRISPR-Cas9 knockout models or proteome-wide profiling (e.g., thermal shift assays) to isolate primary targets .

- Permeability issues : Measure logP (e.g., shake-flask method) and design prodrugs (e.g., ester prodrugs) to enhance cellular uptake .

Q. What computational strategies predict interactions between this compound and understudied biological targets?

- Molecular docking : Use AutoDock Vina with homology-modeled structures of targets (e.g., orphan GPCRs) based on conserved domains .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Tyr-452 in kinase X) .

- Machine learning : Train models on ChEMBL bioactivity data to predict off-target liabilities or synergistic drug pairs .

Q. How can structural analogs resolve crystallization challenges for X-ray diffraction studies?

- Co-crystallization : Use protein targets (e.g., β-lactamase) to stabilize the compound’s conformation .

- Derivatization : Introduce heavy atoms (e.g., bromine at the p-tolyl group) for phasing. Confirm via SC-XRD (e.g., R-factor < 0.05) .

- Cryo-EM : For flexible regions, apply single-particle analysis at 2–3 Å resolution .

Methodological Guidance

Q. What analytical techniques resolve ambiguities in distinguishing regioisomers during synthesis?

- 2D NMR : - HSQC and NOESY differentiate regioisomers based on coupling patterns and spatial proximity .

- IR spectroscopy : Compare carbonyl stretches (1680–1720 cm) to confirm amide vs. ester bond formation .

- XPS : Sulfur 2p peaks (163–165 eV) identify thioether vs. disulfide byproducts .

Q. How to design SAR studies for optimizing pharmacokinetic properties without compromising activity?

- Scaffold hopping : Replace thiazole with oxadiazole to improve metabolic stability while retaining H-bond donors .

- Substituent scanning : Use parallel synthesis to test electron-withdrawing (NO) vs. donating (OCH) groups at the dimethoxyphenyl ring. Assess via hepatic microsome assays .

- Prodrug incorporation : Attach cleavable groups (e.g., phosphonates) to enhance solubility and monitor release kinetics via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.